1-((Benzyloxy)methyl)-3-methoxybenzene
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Overview
Description
1-((Benzyloxy)methyl)-3-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a benzyloxy group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Benzyloxy)methyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)methyl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or toluene derivatives.
Substitution: Formation of nitrobenzene or bromobenzene derivatives.
Scientific Research Applications
1-((Benzyloxy)methyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-((Benzyloxy)methyl)-3-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-((Benzyloxy)methyl)-2-methoxybenzene
- 1-((Benzyloxy)methyl)-4-methoxybenzene
- 1-((Benzyloxy)methyl)-3-ethoxybenzene
Comparison: 1-((Benzyloxy)methyl)-3-methoxybenzene is unique due to the specific positioning of the benzyloxy and methoxy groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
1-((Benzyloxy)methyl)-3-methoxybenzene, also known as 1-benzyl-4-methoxybenzyl ether, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of both a benzyloxy and a methoxy group attached to a benzene ring, which enhances its solubility and interaction with biological targets. The primary focus of this article is to explore the biological activity of this compound, particularly its role as an inhibitor of monoamine oxidase (MAO), and to present relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H12O3. Its structure allows for various functional interactions, making it a candidate for medicinal chemistry applications.
Inhibition of Monoamine Oxidase (MAO)
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. The inhibition of MAO-B is particularly relevant in the context of treating neurological disorders like Parkinson's disease and mood disorders.
Mechanism of Action
The interaction profile suggests that the benzyloxy substituent plays a critical role in enhancing the inhibitory potency against MAO enzymes. Structure-activity relationship (SAR) studies have shown that modifications to the benzene ring can significantly influence the compound's efficacy.
Case Studies
- Study on MAO Inhibition : A study demonstrated that compounds with benzyloxy groups, including this compound, showed varying degrees of MAO-B inhibition. The results indicated that structural modifications can enhance or reduce inhibitory activity, highlighting the importance of SAR in drug design.
- Electrochemical Studies : Another research effort utilized electrochemical methods to study the reactivity of this compound. The compound exhibited a five-fold increase in anodic current during oxidation reactions, indicating its potential as a catalyst in organic synthesis processes .
Comparative Analysis of Similar Compounds
Compound Name | Structure Description | Key Differences |
---|---|---|
1-Benzyloxy-4-methoxybenzene | Contains a methoxy group at the para position | Lacks additional functional groups |
1-Benzyloxy-2-methoxybenzene | Methoxy group at the ortho position | Different substitution pattern |
1-Benzyloxy-4-hydroxybenzene | Hydroxyl group instead of methoxy | Increased polarity and hydrogen bonding |
1-Benzyloxy-4-bromobenzene | Bromine atom instead of methoxy | Different reactivity profile |
1-Benzyloxy-3-fluorobenzene | Fluorine atom at the meta position | Unique electronic properties |
Properties
Molecular Formula |
C15H16O2 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-methoxy-3-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C15H16O2/c1-16-15-9-5-8-14(10-15)12-17-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 |
InChI Key |
HFLJJNSHUKAVNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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